molecular formula C13H10FNO3 B2738826 1-(Benzyloxy)-2-fluoro-3-nitrobenzene CAS No. 2365418-52-4

1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Cat. No.: B2738826
CAS No.: 2365418-52-4
M. Wt: 247.225
InChI Key: PGUGKPZUAPCUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Aromatic Compounds in Contemporary Organic Synthesis Research

Substituted aromatic compounds are fundamental building blocks in modern organic chemistry. chemicalbook.com Their rigid scaffolds and diverse functionalities make them indispensable in the synthesis of a vast array of materials and molecules. lookchem.com In pharmaceuticals, aromatic rings are prevalent motifs in many drugs, where substituents dictate biological activity and pharmacokinetic properties. lookchem.com They are also crucial in materials science for creating advanced polymers, dyes, and nanomaterials. chemicalbook.com The ability to precisely install and manipulate functional groups on an aromatic core through reactions like electrophilic and nucleophilic aromatic substitution is a cornerstone of synthetic strategy, enabling the construction of complex molecular frameworks from simple precursors. evitachem.comresearchgate.net

Architectural Features and Strategic Role of Benzyloxy, Fluoro, and Nitro Groups in Aromatic Systems

The specific arrangement of the benzyloxy, fluoro, and nitro groups in 1-(Benzyloxy)-2-fluoro-3-nitrobenzene imparts a unique set of chemical properties and reactivities. Each group serves a distinct strategic purpose.

Benzyloxy Group (-OCH₂Ph): This group acts as a bulky ether and is often employed as a protecting group for a phenol (B47542). It is relatively stable under a variety of reaction conditions but can be cleaved when necessary, typically through catalytic hydrogenation, to reveal the hydroxyl group. Its presence can also influence the steric environment of the aromatic ring.

Fluoro Group (-F): Fluorine is the most electronegative element, and its incorporation into organic molecules has profound effects. nih.gov Its small size allows it to act as a bioisostere for hydrogen, yet its electronic properties can significantly enhance metabolic stability and receptor binding affinity in drug candidates. nih.gov In the context of this compound, the fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, becomes an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. doubtnut.comwikipedia.org

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. nih.gov Its presence deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. doubtnut.comontosight.ai This activation is crucial for the displacement of the adjacent fluorine atom. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amine (-NH₂), providing a key entry point for further derivatization, such as in the formation of amides or diazonium salts.

The interplay of these three groups makes the target molecule a highly activated and versatile synthetic intermediate. The powerful electron-withdrawing nature of the nitro group makes the C-F bond susceptible to nucleophilic attack, providing a primary reaction pathway.

Functional GroupKey Role in Aromatic Systems
Benzyloxy Protecting group for hydroxyls; Steric influence
Fluoro Enhances metabolic stability; Good leaving group in SNAr
Nitro Strong electron-withdrawing group; Activates ring for SNAr; Reducible to amine

Positioning of this compound within the Field of Polyfunctionalized Arenes

Polyfunctionalized arenes—aromatic compounds bearing multiple, distinct functional groups—are highly valued scaffolds in synthetic and medicinal chemistry. doubtnut.comglpbio.com They offer multiple points for chemical modification, allowing for the divergent synthesis of molecular libraries and the fine-tuning of molecular properties. this compound is a prime example of such a scaffold. Its structure is not merely a random collection of substituents; it is a carefully designed platform for sequential and selective chemical transformations.

The primary reaction site is the activated C-F bond, which can be targeted by a wide range of nucleophiles. evitachem.com Following this substitution, the nitro group can be reduced to an amine, opening up a second avenue for functionalization. Finally, the benzyloxy group can be deprotected to reveal a phenol, providing a third site for modification. This inherent, tiered reactivity allows chemists to build molecular complexity in a controlled and predictable manner, positioning this compound as a valuable intermediate in multi-step synthetic campaigns. glpbio.com

Historical Development and Evolution of Synthetic Methodologies for Related Scaffolds

The synthesis of functionalized fluoro-nitrobenzenes has evolved significantly over time. Early methods often relied on the direct nitration of fluorobenzene. However, this approach typically yields a mixture of isomers, with the para-isomer being the major product, making the isolation of specific ortho- or meta-isomers challenging. wipo.int

A more controlled and widely used approach is the Halex (halogen exchange) process, where an activated chloronitrobenzene is treated with a fluoride (B91410) salt, such as potassium fluoride, to replace the chlorine with fluorine. wikipedia.orgwipo.int The success of this reaction depends heavily on the activation provided by the nitro group.

More recent synthetic strategies focus on building the molecule through a sequence of selective reactions starting from more readily available precursors. For instance, a modern synthetic route to a related compound, 2-fluoro-3-nitrobenzoic acid, begins with o-methylphenol. youtube.com The synthesis involves a sequence of nitration, chlorination of the hydroxyl group, fluorination (halogen exchange), and finally, oxidation of the methyl group. youtube.com This step-wise approach provides greater control over the regiochemistry of the final product and is suitable for larger-scale production. youtube.com The synthesis of this compound would likely follow a similar logic, involving the benzylation of a corresponding phenol precursor at an appropriate stage.

Overview of Research Trajectories for Electron-Deficient Fluoro-Nitrobenzenes

Research involving electron-deficient fluoro-nitrobenzenes is largely driven by their utility in SNAr reactions. The high reactivity of the C-F bond, activated by the nitro group, makes these compounds key precursors for a wide range of more complex molecules. doubtnut.comrsc.org Studies have systematically investigated the kinetics and mechanisms of these substitution reactions, comparing the reactivity of different halogens and isomers. It is well-established that fluorine is generally the best leaving group among the halogens in activated SNAr reactions. rsc.org

Current research often focuses on utilizing these scaffolds in the synthesis of biologically active compounds and functional materials. The reaction of fluoro-nitrobenzenes with various nucleophiles (e.g., amines, thiols, alkoxides) provides efficient access to diverse molecular libraries. evitachem.com The relative reactivity of different isomers is also an area of interest; for example, ortho-isomers may exhibit different reactivity compared to their para counterparts due to steric effects and differences in the stabilization of the reaction intermediate (a Meisenheimer complex). The ongoing exploration of these reactions continues to expand the synthetic toolbox available to organic chemists.

Physicochemical Properties of this compound and Related Isomers

Specific experimental data for this compound is limited in publicly accessible literature. However, data for the compound and its isomers are available from chemical suppliers and databases.

Table 1: Properties of this compound

Property Value / Description
Molecular Formula C₁₃H₁₀FNO₃
Molecular Weight 247.22 g/mol
Appearance Pale yellow solid evitachem.com
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol); less soluble in water evitachem.com

| Stability | Stable under normal conditions; sensitive to strong acids and bases evitachem.com |

Table 2: Comparative Data of Isomeric Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Properties
1-(Benzyloxy)-2-fluoro-4 -nitrobenzene 76243-24-8 C₁₃H₁₀FNO₃ 247.22 Yellow solid; Boiling Point: 395.2 °C; Density: 1.3 g/cm³ lookchem.com
1-(Benzyloxy)-3 -fluoro-2 -nitrobenzene 920284-79-3 C₁₃H₁₀FNO₃ 247.22 Data available from suppliers glpbio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUGKPZUAPCUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyloxy 2 Fluoro 3 Nitrobenzene and Its Key Precursors

Retrosynthetic Analysis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor molecules. ias.ac.in This process helps in planning a logical synthetic route from commercially available starting materials. ias.ac.in

The primary disconnection strategy for this compound focuses on the ether linkage, which is a common and reliable bond to form. The carbon-oxygen bond of the benzyloxy group is a prime candidate for disconnection. This leads to a phenol (B47542) and a benzyl (B1604629) halide or another benzylated electrophile.

Another key consideration is the introduction of the nitro group. Functional group interconversion (FGI) is a useful strategy here. ias.ac.in For instance, a nitro group can be introduced onto an aromatic ring through nitration. Therefore, a precursor without the nitro group could be considered, with the nitration step occurring at a suitable stage in the synthesis. However, the directing effects of the existing substituents (fluoro and hydroxyl/benzyloxy) must be carefully considered to ensure the desired regioselectivity.

Applying the disconnection approach to this compound identifies the following key synthons:

A 2-fluoro-3-nitrophenoxide anion (or its neutral phenol precursor).

A benzyl cation (or a synthetic equivalent like benzyl bromide).

Based on these synthons, the most logical and readily available starting materials are:

2-Fluoro-3-nitrophenol (B1292098) : This is the key precursor containing the desired substitution pattern on the aromatic ring. scbt.comsigmaaldrich.comnih.gov

Benzyl bromide (or benzyl chloride): These are common and effective benzylating agents. cdnsciencepub.com

Direct Synthesis Approaches

Direct synthesis of this compound primarily involves the formation of the ether bond by reacting the key precursors identified in the retrosynthetic analysis.

The most common method for installing the benzyloxy group is through the alkylation of a phenol.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing this compound, this would involve the reaction of 2-fluoro-3-nitrophenol with a benzyl halide in the presence of a base. cdnsciencepub.com The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the benzyl halide in an SN2 reaction.

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. cdnsciencepub.com

A typical reaction scheme is as follows:

Table 1: Reaction Conditions for Phenol Alkylation

Base Solvent Temperature (°C) Typical Yield (%)
K₂CO₃DMFRoom Temperature - 8085-95
NaHTHF0 - Room Temperature90-98
Cs₂CO₃AcetonitrileRoom Temperature90-97

Note: Yields are typical and can vary based on specific reaction conditions and substrate purity.

While less common for the synthesis of benzyl ethers, catalytic O-arylation techniques, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, are powerful methods for forming diaryl ethers. rsc.org For the synthesis of this compound, a variation of these methods could potentially be employed, although the direct alkylation described above is generally more straightforward and efficient.

Copper-catalyzed O-arylation, for example, can be used for the selective mono-arylation of phenols. rsc.org Nickel-catalyzed cross-coupling reactions have also emerged as effective methods for C-O bond formation. researchgate.net These methods typically involve a metal catalyst, a ligand, and a base to facilitate the coupling of an alcohol (in this case, a phenol) with an aryl halide. However, for the specific target molecule, the simplicity and high efficiency of the Williamson ether synthesis make it the preferred method.

Nitration Reactions: Regioselective Introduction of the Nitro Group

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like 1-(benzyloxy)-2-fluorobenzene, the challenge lies in achieving regioselectivity, directing the nitro group to the C3 position amidst other potential sites of reaction. The outcome of the nitration is governed by the combined directing effects of the benzyloxy and fluoro substituents.

Electrophilic aromatic substitution is the most common method for nitration. The reaction typically involves a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regiochemical outcome on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

The benzyloxy group (-OCH₂Ph) is an alkoxy group, which is strongly activating and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance (+M effect). minia.edu.eg The fluorine atom is an exception among halogens; it is deactivating due to its strong electronegativity and inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+M effect). wikipedia.orgcsbsju.edu

When nitrating the precursor 1-(benzyloxy)-2-fluorobenzene, the directing effects of the two substituents are as follows:

The benzyloxy group at C1 directs the incoming electrophile to the C2 (ortho), C4 (para), and C6 (ortho) positions. The C2 position is already substituted.

The fluoro group at C2 directs towards the C1 (ortho), C3 (meta relative to -OBn, ortho relative to -F), and C5 (para) positions. The C1 position is blocked.

The powerful activating and directing effect of the benzyloxy group would strongly favor substitution at the C4 and C6 positions. The desired C3 position is electronically less favored for electrophilic attack. Therefore, direct nitration of 1-(benzyloxy)-2-fluorobenzene is expected to yield a mixture of isomers, with 1-(benzyloxy)-2-fluoro-4-nitrobenzene (B1291564) and 1-(benzyloxy)-2-fluoro-6-nitrobenzene being the major products, making the isolation of the 3-nitro isomer challenging and likely low-yielding. libretexts.org

To circumvent this regioselectivity issue, a more strategic approach involves nitrating a precursor where the directing groups favor the desired substitution pattern. For instance, a synthetic route for the related precursor 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol. This multi-step process includes a highly regioselective nitration step to produce 2-methyl-6-nitrophenol, demonstrating how choosing the correct starting material is crucial for controlling regiochemistry. wipo.int

Table 1: Directing Effects of Substituents in Electrophilic Nitration

Substituent Group Type Directing Effect
-OCH₂Ph (Benzyloxy) Activating ortho, para
-F (Fluoro) Deactivating ortho, para
-NO₂ (Nitro) Deactivating meta

Oxidative nitration offers an alternative mechanism to classical electrophilic substitution. This process can be particularly useful for substrates that are sensitive to the strongly acidic conditions of traditional nitrating mixtures. The mechanism often involves a single-electron transfer (SET) from the aromatic substrate to the nitrating species, generating an aromatic radical cation. researchgate.net This radical cation then reacts with nitrogen dioxide (NO₂) to form the nitrated product. kyushu-u.ac.jp

Nitrosonium ions (NO⁺), for example, can act as oxidants to initiate this process. The reaction of an aromatic compound with a nitrosonium salt can lead to the formation of a radical cation, which subsequently undergoes nitration. kyushu-u.ac.jp This method was observed to lead to the tetrakis-β-nitration of an antiaromatic 5,15-dioxaporphyrin. kyushu-u.ac.jp Another approach involves using sodium nitrite (B80452) as the nitrating agent under oxidative conditions. rsc.org

While specific applications of oxidative nitration for the synthesis of this compound are not extensively documented, the strategy presents a potential route. The regioselectivity in oxidative nitration is governed by the spin density distribution in the radical cation intermediate, which can differ from the charge distribution in the arenium ion intermediate of electrophilic substitution. This could potentially offer a different selectivity profile, although it would require empirical investigation for this specific substrate.

Halogenation and Fluorination Strategies for Aryl Fluorides

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the target molecule and its precursors. Several methods exist, ranging from classical diazonium salt chemistry to modern direct fluorination techniques.

The Sandmeyer reaction is a versatile method for converting an aromatic primary amine into an aryl halide via an intermediate diazonium salt. wikipedia.orglscollege.ac.in For the synthesis of aryl fluorides, a modification known as the Balz-Schiemann reaction is typically employed. This reaction involves the diazotization of an aromatic amine with nitrous acid (often generated in situ from sodium nitrite and an acid) in the presence of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate (B81430) salt. The resulting aryl diazonium tetrafluoroborate salt is often stable enough to be isolated. Upon gentle heating, this salt decomposes to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. lscollege.ac.in

A plausible synthetic route utilizing this reaction for a precursor to this compound could start from 2-amino-3-nitrophenol (B1277897). chemicalbook.comsigmaaldrich.com The synthesis would proceed as follows:

Protection/Benzylation: The phenolic hydroxyl group of 2-amino-3-nitrophenol is benzylated using benzyl bromide in the presence of a base to form 1-(benzyloxy)-2-amino-3-nitrobenzene.

Diazotization: The amino group of this intermediate is converted to a diazonium salt using NaNO₂ and HBF₄ at low temperatures (0–5 °C).

Fluorination: The resulting diazonium tetrafluoroborate is heated, leading to the loss of N₂ and BF₃ to form the target compound, this compound.

This method provides excellent regiochemical control, as the position of the fluorine atom is precisely determined by the location of the starting amino group.

Table 2: Comparison of Sandmeyer and Balz-Schiemann Reactions

Reaction Starting Material Reagents Product Key Feature
Sandmeyer Aryl amine 1. NaNO₂, H⁺2. CuX (X=Cl, Br, CN) Aryl halide/nitrile Copper(I) salt catalyzed. nih.gov

Modern organic synthesis has seen the development of methods for the direct C-H fluorination, which avoid the need for pre-functionalized substrates like amines. These reactions often utilize electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. rsc.orgbeilstein-journals.org

The mechanisms for these reactions can vary. Some are photocatalytic processes where a catalyst, upon absorbing light, abstracts a hydrogen atom from the aromatic ring, generating an aryl radical that is then trapped by the fluorine source. rsc.org Other methods may involve metal catalysis to facilitate the C-H activation and subsequent fluorination. beilstein-journals.org

Direct fluorination of a precursor like 1-(benzyloxy)-3-nitrobenzene (B1607046) could theoretically install the fluorine at the C2 position. However, these reactions often suffer from a lack of regioselectivity, especially on complex aromatic systems with multiple available C-H bonds. The directing influence of the existing benzyloxy and nitro groups would likely lead to a mixture of fluorinated isomers.

Another direct fluorination method involves the use of elemental fluorine (F₂). This highly reactive gas is typically diluted with an inert gas and reacted with the substrate in a specialized reactor. google.com While powerful, this method is often unselective and requires specialized equipment due to the hazards associated with fluorine gas. For a molecule with multiple functional groups like 1-(benzyloxy)-3-nitrobenzene, such a harsh method would likely lead to complex product mixtures and potential degradation.

Multistep Convergent and Linear Synthesis Strategies

The assembly of this compound can be approached through either a linear or a convergent synthesis.

A linear synthesis builds the molecule step-by-step, with each new intermediate being the product of the previous reaction. An example of a linear strategy would be:

Route A: 2-Fluorophenol → 1-(Benzyloxy)-2-fluorobenzene → this compound.

This route is conceptually simple, but as discussed (Sec. 2.2.2.1), the final nitration step would likely suffer from poor regioselectivity, leading to a low yield of the desired product.

Route B (Higher Regiocontrol): o-Methylphenol → 2-Methyl-6-nitrophenol → ... → 2-Fluoro-3-nitrophenol → this compound.

A documented synthesis of the key precursor 2-fluoro-3-nitrobenzoic acid follows a linear sequence starting from o-methylphenol. wipo.int This involves nitration, chlorination, fluorination, and oxidation. The resulting acid can be converted to 2-fluoro-3-nitrophenol, which is then benzylated in the final step to yield the target molecule. This linear sequence offers excellent control over the substituent placement.

A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them in a late-stage step. researchgate.net For a relatively small molecule like this compound, a purely convergent strategy is less common. However, one could consider the preparation of a benzylated fragment and a fluoro-nitro aromatic fragment followed by their coupling, although a suitable coupling reaction for this specific substitution pattern might not be straightforward.

Given the challenges with regioselectivity in direct nitration and fluorination, the most practical and efficient approaches are linear syntheses that build upon precursors where the relative positions of the key functional groups are already established. The strategy beginning with a substituted aniline (B41778) (for a Balz-Schiemann reaction) or a substituted phenol (where nitration is controlled) represents a robust method for obtaining the desired this compound isomer with high purity.

Sequential Functionalization of Benzene Ring Precursors

A plausible and common strategy for the synthesis of polysubstituted benzenes like this compound involves a multi-step process starting from a simpler, commercially available precursor. One logical retrosynthetic approach would be to introduce the benzyloxy group in the final step via a nucleophilic aromatic substitution reaction on a suitable difunctionalized precursor.

A potential forward synthesis could commence with a readily available starting material such as 2-fluoro-3-nitrophenol. The synthesis would proceed as follows:

Nitration of a Fluorophenol Derivative: The synthesis could start with the nitration of a fluorophenol, though regioselectivity can be a challenge. Directing groups on the benzene ring play a crucial role in determining the position of the incoming nitro group.

Halogenation and Subsequent Functionalization: An alternative is to start with a dihalobenzene and sequentially introduce the functional groups. For instance, starting with 1,2-difluorobenzene, a nitration reaction could be performed, followed by a nucleophilic substitution of one of the fluorine atoms with a benzyloxy group.

Williamson Ether Synthesis: A key step in many synthetic routes would be the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, where a phenoxide is reacted with benzyl bromide or a similar benzyl halide. In the context of this compound, the precursor would likely be 2-fluoro-3-nitrophenol, which would be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then react with benzyl bromide to yield the target molecule.

A proposed synthetic pathway is outlined below:

StepReactant(s)Reagent(s)ProductReaction Type
12-FluorophenolHNO₃, H₂SO₄2-Fluoro-3-nitrophenolElectrophilic Aromatic Substitution (Nitration)
22-Fluoro-3-nitrophenolNaH, Benzyl bromideThis compoundWilliamson Ether Synthesis

This proposed pathway is illustrative and relies on the principles of organic synthesis. The actual yields and regioselectivity would need to be determined empirically.

Optimization of Reaction Conditions for Maximized Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful control include temperature, solvent, catalyst, and reaction time.

For the nitration step , the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are critical factors. Lower temperatures are generally favored to minimize the formation of undesired byproducts. The choice of solvent can also influence the reaction rate and selectivity.

In the Williamson ether synthesis step, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) are effective in deprotonating the phenol, but milder bases such as potassium carbonate can also be used, potentially reducing side reactions. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed.

ParameterNitrationWilliamson Ether Synthesis
Temperature 0-25 °CRoom temperature to 60 °C
Solvent Concentrated H₂SO₄DMF, Acetonitrile
Catalyst/Base H₂SO₄NaH, K₂CO₃
Reaction Time 1-4 hours2-12 hours

Optimization of these parameters through systematic experimentation is essential to maximize the yield and purity of the final product. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space.

Development of Chemo- and Regioselective Synthetic Routes

The synthesis of a specific isomer like this compound requires a high degree of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the context of this synthesis, regioselectivity is paramount during the nitration step. The directing effects of the substituents on the benzene ring guide the position of the incoming nitro group. For example, in 2-fluorophenol, the hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects will determine the regiochemical outcome of the nitration.

To achieve the desired 3-nitro isomer, it may be necessary to employ specific nitrating agents or to use a protecting group strategy to block more reactive positions on the ring. The development of highly regioselective methods is an active area of research in organic synthesis. rsc.org

Emerging Synthetic Technologies

Recent advances in synthetic methodology offer promising avenues for the synthesis of complex molecules like this compound with improved efficiency, safety, and sustainability.

Photoredox Catalysis in Nitrobenzene (B124822) Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org This technology utilizes visible light to initiate single-electron transfer processes, which can be harnessed for the synthesis of nitroaromatic compounds. While direct application to the synthesis of this compound has not been reported, the principles of photoredox catalysis could be applied to develop novel synthetic routes. For instance, photocatalytic methods for the introduction of the nitro group or for the formation of the C-O ether bond could be explored. The photocatalytic reduction of nitroarenes is also a well-studied area, which could be relevant for subsequent transformations of the target molecule. rsc.orgrsc.orgresearchgate.net

Flow Chemistry Approaches for Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. contractpharma.com These advantages include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ewadirect.comacs.org Nitration reactions, which are often highly exothermic and can be hazardous on a large scale, are particularly well-suited for flow chemistry. acs.org

A continuous flow process for the synthesis of this compound could involve pumping the reactants through a series of interconnected reactors, with each reactor optimized for a specific transformation. This approach could lead to higher yields, improved purity, and a more sustainable manufacturing process. mdpi.com The precise control over reaction parameters afforded by flow chemistry can be particularly beneficial for optimizing the delicate balance of reactivity and selectivity required for this multi-step synthesis. contractpharma.com

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 2 Fluoro 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for 1-(benzyloxy)-2-fluoro-3-nitrobenzene. This reaction does not follow a concerted SN2 mechanism, which is sterically hindered in aromatic systems, nor an SN1 mechanism, which would require the formation of a highly unstable aryl cation. acs.org Instead, it proceeds via a well-established two-step addition-elimination mechanism. glpbio.comyoutube.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. glpbio.comchegg.com The aromaticity of the ring is temporarily broken in this stage. youtube.com In the second, faster step, the leaving group—in this case, the fluoride (B91410) ion—is expelled, and the aromaticity of the ring is restored. researchgate.net

The fluorine atom at the C2 position of this compound serves as the leaving group in SNAr reactions. Although the carbon-fluorine bond is very strong, fluoride is an effective leaving group in this context. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom that enhances the electrophilicity of the ipso-carbon. masterorganicchemistry.com The subsequent, non-rate-limiting C-F bond cleavage restores the stable aromatic system. masterorganicchemistry.com While specific experimental data on the reactions of this compound with a wide range of nucleophiles are not extensively documented in readily available literature, its reactivity can be predicted based on established principles with analogous compounds.

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), are expected to react readily with this compound to displace the fluoro group, yielding the corresponding aryl ethers. Reactions of activated aryl halides with sodium methoxide, for instance, are classic examples of SNAr. doubtnut.com The reaction would proceed by the attack of the alkoxide or phenoxide on the C2 carbon, followed by the elimination of fluoride.

Table 1: Expected SNAr Reactions with Oxygen Nucleophiles

Reactant Nucleophile Expected Product
This compound Sodium Methoxide (NaOCH₃) 1-(Benzyloxy)-2-methoxy-3-nitrobenzene

Nitrogen nucleophiles, including primary and secondary amines as well as amides, are effective participants in SNAr reactions. They are predicted to react with this compound to form N-substituted aniline (B41778) derivatives. The reaction involves the attack of the nitrogen's lone pair on the electrophilic C2 position, leading to the formation of a new carbon-nitrogen bond and the expulsion of the fluoride ion. This type of reaction is fundamental in the synthesis of various substituted aromatic amines.

Table 2: Expected SNAr Reactions with Nitrogen Nucleophiles

Reactant Nucleophile Expected Product
This compound Ammonia (NH₃) 2-(Benzyloxy)-6-nitroaniline

Carbon-based nucleophiles can also participate in SNAr reactions, although their use can be more complex. Stabilized carbanions, such as those derived from malonate esters, are known to displace fluoride from activated fluoroarenes. researchgate.net For instance, the reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate proceeds via an SNAr mechanism to form a new C-C bond. researchgate.net The reaction of this compound with such nucleophiles is expected to yield C-arylated products. The use of more reactive organometallic reagents like Grignard or organolithium compounds can also effect substitution, though side reactions may be more prevalent. researchgate.net

Table 3: Expected SNAr Reactions with Carbon Nucleophiles

Reactant Nucleophile Expected Product

The presence of a strong electron-withdrawing group on the aromatic ring is crucial for activating it towards nucleophilic attack. researchgate.netmasterorganicchemistry.com In this compound, the nitro group at the C3 position is para to the C-F bond. This positioning is optimal for activation. researchgate.netmasterorganicchemistry.com

The nitro group activates the ring in two ways:

Resonance Effect (-M): More importantly, the nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance. glpbio.comchegg.com When the nucleophile attacks the C2 position, the negative charge developed on the ring can be spread onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy of the rate-determining step and thus accelerating the reaction. glpbio.comresearchgate.net

Without such an activating group, SNAr reactions on aryl halides are generally not feasible under normal conditions. researchgate.net The stabilization provided by the para-nitro group is a key factor enabling the displacement of the fluoro group in this molecule.

The benzyloxy group at the C1 position, which is ortho to the fluoro leaving group, has a more complex influence on the SNAr reaction. Its effect is a combination of electronic and steric factors.

Electronic Effects: The oxygen atom of the benzyloxy group has two opposing electronic effects. It exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, which slightly enhances the electrophilicity of the ring. Conversely, it has a strong electron-donating resonance effect (+M) via its lone pairs of electrons. In the context of nucleophilic attack, the -I effect can contribute to activating the ring.

Steric Effects: The bulky benzyloxy group can sterically hinder the approach of the incoming nucleophile to the C2 position. This steric hindrance can decrease the rate of reaction compared to a less encumbered substrate. The extent of this effect would depend on the size of the attacking nucleophile.

Meisenheimer Complex Formation and Lifetime

Nucleophilic aromatic substitution (SNAr) reactions involving electron-deficient aromatic rings, such as this compound, proceed via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This complex is a crucial 1:1 adduct formed between the aromatic substrate and the attacking nucleophile. wikipedia.org

The formation of the Meisenheimer complex is facilitated by the strong electron-withdrawing capacity of the nitro group. When a nucleophile attacks the carbon atom bearing the fluorine (the leaving group), the aromaticity of the ring is temporarily disrupted, and a negative charge develops. This charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. libretexts.org This delocalization stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org

The general structure of a Meisenheimer complex involves the change of the reacting carbon from sp² to sp³ hybridization. libretexts.org While often transient, some Meisenheimer complexes are stable enough to be isolated and characterized. wikipedia.orgnih.gov Their stability is highly dependent on the number and strength of the electron-withdrawing groups on the aromatic ring. nih.gov Spectroscopic methods are vital for their characterization; for instance, stable spirocyclic Meisenheimer complexes exhibit distinct absorption bands in the visible region of their UV-Vis spectra, a characteristic sign of their formation. nih.gov

Table 1: Illustrative Spectroscopic Data for Meisenheimer Complex Characterization Data is for a stable spirocyclic Meisenheimer complex, analogous to intermediates in SNAr reactions.

Spectroscopic Method Characteristic Feature Wavelength (λmax) Reference
UV-Vis Spectroscopy Absorption Band 1 414 nm nih.gov
UV-Vis Spectroscopy Absorption Band 2 490 nm nih.gov

Kinetic and Thermodynamic Studies of SNAr Reactions

The kinetics of SNAr reactions are typically investigated under pseudo-first-order conditions to elucidate the reaction mechanism and determine the rate-determining step. udd.cl For substrates like this compound, the reaction is expected to follow a two-step addition-elimination mechanism, with the Meisenheimer complex as the intermediate. libretexts.orgudd.cl

The rate of formation of the Meisenheimer complex (k₁): This step is generally favored by stronger nucleophiles and more electron-deficient aromatic rings.

The rate of expulsion of the leaving group (k₂): The departure of the leaving group (in this case, fluoride) from the Meisenheimer complex regenerates the aromatic system. udd.cl

In many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. udd.cl However, kinetic studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) suggest that the mechanism can be borderline between a concerted and a stepwise pathway. researchgate.net The high electronegativity and poor leaving group ability of fluorine compared to other halogens can sometimes make the second step (expulsion of the fluoride ion) rate-limiting. Thermodynamic studies focus on the relative stability of reactants, the Meisenheimer intermediate, and products, confirming that the presence of strong electron-withdrawing groups makes the formation of the stabilized intermediate thermodynamically favorable.

Table 2: Kinetic Parameters for SNAr Reactions of an Analogous Compound (1-fluoro-2,4-dinitrobenzene)

Nucleophile (Biothiol) pH Temperature (°C) Second-Order Rate Constant (kN, M-1s-1)
Cysteine 7.4 25.0 1.17 x 102
Glutathione 7.4 25.0 3.39 x 101
N-acetylcysteine 7.4 25.0 2.50 x 101

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be reduced to various oxidation states, most commonly to an amino group.

Catalytic Hydrogenation to Anilines

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst.

For substrates containing a benzyloxy group, palladium on carbon (Pd/C) is a highly effective catalyst. Studies on the analogous compound 1-benzyloxy-3-nitrobenzene have shown that hydrogenation with Pd/C can achieve a quantitative yield of the corresponding aniline. researchgate.net Other common catalysts include platinum, nickel, and rhodium. The choice of catalyst and reaction conditions is critical to ensure high yield and to prevent unwanted side reactions, such as hydrodefluorination (loss of the fluorine atom).

Table 3: Catalytic Systems for the Hydrogenation of Nitroarenes

Substrate Catalyst Conditions Product Yield (%) Reference
1-Benzyloxy-3-nitrobenzene Palladium on Carbon Medium temperature, low pressure 3-(Benzyloxy)aniline 100 researchgate.net
1-Benzyloxy-3-nitrobenzene Nickel Medium temperature, low pressure 3-(Benzyloxy)aniline 67 researchgate.net

Selective Reduction to Nitroso, Hydroxylamino, or Azo Derivatives

By carefully selecting the reducing agent and conditions, the reduction of the nitro group can be halted at intermediate stages to yield nitroso, hydroxylamino, or azo compounds.

Hydroxylamino and Nitroso Derivatives: Enzymatic reductions can be remarkably selective. For instance, 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha catalyzes the chemoselective reduction of various nitroaromatic compounds to their corresponding hydroxylamino derivatives, with the nitroso compound being a transient intermediate. nih.govnih.gov

Azo Derivatives: Symmetrical azo compounds can be synthesized directly from nitroaromatics via reductive coupling. A method using nanosized iron, generated in situ from iron(II) chloride and lithium, has proven effective for converting various nitroarenes into azo derivatives in high yields. The proposed mechanism involves the condensation of intermediate nitrosobenzene (B162901) and aniline species. The synthesis can also be achieved through the diazotization of an aromatic amine followed by coupling with an electron-rich component. researchgate.netnih.gov

Table 4: Conditions for Selective Reduction of Nitroarenes

Product Type Reagent/Catalyst Substrate Example Product Example Yield (%) Reference
Hydroxylamino 3-Nitrophenol Nitroreductase, NADPH 2-Chloro-5-nitrophenol 2-Chloro-5-hydroxylaminophenol N/A nih.govnih.gov
Azo FeCl₂·4H₂O, Li, DTBB (cat.) Nitrobenzene (B124822) Azobenzene 97
Azo FeCl₂·4H₂O, Li, DTBB (cat.) p-Chloronitrobenzene 4,4'-Dichloroazobenzene 80

Chemoselective Reduction in the Presence of Other Reducible Functions

A significant challenge in the reduction of this compound is achieving chemoselectivity, preserving both the C-F bond and the benzyloxy group. Many powerful reducing agents can cause hydrodehalogenation or cleavage of the benzyl (B1604629) ether.

Several methods have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities.

Iron-Catalyzed Silane (B1218182) Reduction: A system using an iron(III) catalyst, such as Fe(acac)₃, with a silane reductant (e.g., phenylsilane) is highly chemoselective. It effectively reduces nitro groups while leaving aryl halides, esters, ketones, and other groups intact. researchgate.net

Trichlorosilane (B8805176): The use of trichlorosilane in the presence of a base is another highly chemoselective process for converting nitro groups to amines without affecting other reducible functionalities. google.com

Hydrazine (B178648) Glyoxylate (B1226380) with Metals: A combination of hydrazine glyoxylate with zinc or magnesium powder selectively reduces aromatic nitro groups at room temperature, even in the presence of halogens and phenols, without causing hydrogenolysis. niscpr.res.in

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenol (B47542) functionality. Its primary transformation is cleavage (debenzylation) to unmask the hydroxyl group.

The most common method for benzyl ether cleavage is catalytic hydrogenation, often using Pd/C and H₂. This presents a key consideration when reducing the nitro group, as the conditions are often identical. Therefore, the catalytic hydrogenation of this compound can be tuned to either selectively reduce the nitro group or to achieve both nitro reduction and debenzylation in a single step, yielding 2-amino-6-fluorophenol. The outcome depends on the catalyst, solvent, pressure, and reaction time.

This simultaneous deprotection and reduction is a synthetically efficient strategy for accessing aminophenol derivatives.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
1-Benzyloxy-3-nitrobenzene
1-Chloro-2,4-dinitrobenzene
1-Fluoro-2,4-dinitrobenzene
2-Amino-6-fluorophenol
2-Chloro-5-hydroxylaminophenol
2-Chloro-5-nitrophenol
3-(Benzyloxy)aniline
4,4'-Dichloroazobenzene
Aniline
Azobenzene
Cysteine
Glutathione
Iron(II) chloride
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
Lithium
Magnesium
N-acetylcysteine
Nickel
Nitrobenzene
Nitrosobenzene
Palladium
Phenylsilane
Platinum
Rhodium
Trichlorosilane

Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid-Mediated)

The cleavage of the benzyl ether is a critical step in synthetic routes where it serves as a protecting group for the phenolic hydroxyl. The choice of deprotection strategy must account for the sensitivity of the other functional groups, especially the reducible nitro group.

Hydrogenolysis: Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process cleaves the benzylic C-O bond to yield the corresponding phenol and toluene (B28343). organic-chemistry.org However, a significant challenge in the hydrogenolysis of this compound is the potential for simultaneous reduction of the nitro group to an amine. rsc.org

To achieve selective debenzylation without affecting the nitro group, Catalytic Transfer Hydrogenolysis (CTH) offers a milder alternative. bohrium.com This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 2-propanol, in place of gaseous hydrogen. mdpi.comlibretexts.org CTH can often provide better chemoselectivity, preserving the nitro functionality while cleaving the benzyl ether. The choice of catalyst and hydrogen donor is crucial for optimizing the selectivity of this transformation. bohrium.com

Lewis Acid-Mediated Deprotection: Lewis acids provide a non-reductive pathway for benzyl ether cleavage, thus avoiding complications with the nitro group. Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are effective but can be harsh. Milder conditions involving Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in the presence of a cation scavenger (e.g., anisole (B1667542) or pentamethylbenzene) can facilitate the reaction. researchgate.netmdpi.com The scavenger traps the liberated benzyl cation, preventing side reactions such as Friedel-Crafts alkylation of other aromatic rings in the molecule. mdpi.com The mechanism involves coordination of the Lewis acid to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

Deprotection MethodReagentsTypical ConditionsAdvantagesPotential Issues
Hydrogenolysis H₂, Pd/CMethanol or Ethanol, RT, 1-5 atm H₂High efficiency, clean byproducts (toluene)Concurrent reduction of the nitro group
Catalytic Transfer Ammonium Formate, Pd/CMethanol, RefluxMilder conditions, better selectivity for nitro group preservationCatalyst-dependent selectivity
Lewis Acid-Mediated BCl₃ or AlCl₃, ScavengerDichloromethane, -78 °C to RTAvoids reduction of the nitro groupHarshness of reagents, potential side reactions
Oxidative Cleavage DDQ or CANAcetonitrile (B52724)/Water, RTOrthogonal to reductive methodsPotential for over-oxidation

Benzylic Functionalization and Oxidation

The benzylic methylene (B1212753) group (—CH₂—) of the benzyloxy substituent is susceptible to radical halogenation and oxidation due to the stability of the resulting benzylic radical or cation intermediate. However, the strong electron-withdrawing effect of the 2-fluoro-3-nitrophenyl group decreases the electron density of the ether oxygen, which in turn slightly deactivates the adjacent benzylic position towards oxidation compared to benzyl ethers of electron-rich phenols. researchgate.net

Benzylic Oxidation: Oxidation of the benzylic position can lead to the formation of a benzaldehyde (B42025) or benzoic acid derivative, effectively transforming the protecting group. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzyl ethers. cdnsciencepub.com The reaction is believed to proceed via a rate-determining hydride abstraction from the benzylic carbon to form a stabilized carbocation, which is then trapped by a nucleophile. cdnsciencepub.com For substrates with electron-withdrawing groups, harsher conditions like higher temperatures or photoirradiation may be necessary. acs.org More recent methods utilize nitroxyl-radical catalysts, such as derivatives of TEMPO, in conjunction with a co-oxidant, which can perform the oxidation at room temperature and tolerate various functional groups. nih.govacs.org

Benzylic Halogenation: Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This reaction would replace one of the benzylic hydrogens with a bromine atom, yielding 1-(α-bromobenzyloxy)-2-fluoro-3-nitrobenzene. This halogenated intermediate can then participate in subsequent nucleophilic substitution reactions.

Reaction TypeReagent(s)Product TypeKey Considerations
Oxidation DDQBenzaldehyde/Benzoic AcidRequires forcing conditions due to deactivation
Oxidation Nitroxyl Catalyst (e.g., TEMPO derivative) + Co-oxidant (e.g., PIFA)Benzaldehyde/Benzoic AcidMilder conditions, broader substrate scope nih.gov
Halogenation NBS, AIBN/lightα-Bromobenzyl EtherCreates a reactive site for further substitution

Electrophilic Aromatic Substitution on the Benzyloxy Phenyl Ring

The phenyl ring of the benzyloxy group can itself undergo electrophilic aromatic substitution. The ether oxygen atom is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the ring through resonance. uomustansiriyah.edu.iq This effect makes the ortho and para positions of the benzyloxy phenyl ring significantly more nucleophilic than the highly deactivated 2-fluoro-3-nitrophenyl ring.

Therefore, electrophilic reagents will preferentially react on the benzyloxy ring. For instance, nitration using a standard mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 1-((2-nitrobenzyloxy)- and 1-((4-nitrobenzyloxy)-2-fluoro-3-nitrobenzene. The exact ratio of ortho to para substitution would depend on steric hindrance and reaction conditions.

Electrophilic ReactionReagentExpected Major Products
Nitration HNO₃ / H₂SO₄1-((4-Nitrobenzyloxy)-2-fluoro-3-nitrobenzene and 1-((2-Nitrobenzyloxy)-2-fluoro-3-nitrobenzene
Bromination Br₂ / FeBr₃1-((4-Bromobenzyloxy)-2-fluoro-3-nitrobenzene and 1-((2-Bromobenzyloxy)-2-fluoro-3-nitrobenzene
Friedel-Crafts Acylation RCOCl / AlCl₃1-((4-Acylbenzyloxy)-2-fluoro-3-nitrobenzene

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a halogenated derivative to build more complex molecular architectures.

Suzuki, Sonogashira, Heck, and Stille Couplings with Halogenated Derivatives

To engage in cross-coupling, the 2-fluoro-3-nitrophenyl ring must first be functionalized with a suitable leaving group, typically bromine or iodine. Selective halogenation at the C4, C5, or C6 positions would be required, creating substrates such as 1-(benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene. This halogenated derivative can then serve as the electrophilic partner in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. Coupling a hypothetical 4-bromo derivative with phenylboronic acid would yield 1-(benzyloxy)-2-fluoro-3-nitro-[1,1'-biphenyl]-4-yl. The electron-deficient nature of the aryl halide often facilitates the initial oxidative addition step. mdpi.comresearchgate.net

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes. Reacting an iodo-derivative of the title compound with phenylacetylene (B144264) would produce the corresponding phenylethynyl derivative. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org For example, reacting a bromo-derivative with styrene (B11656) would yield a stilbene-like structure. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org

Stille Coupling: This reaction pairs an aryl halide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org While powerful and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback. libretexts.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl-Aryl, Aryl-Vinyl
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Amine BaseAryl-Alkyne
Heck AlkenePd(OAc)₂, Phosphine Ligand, BaseAryl-Vinyl
Stille OrganostannanePd(PPh₃)₄Aryl-Aryl, Aryl-Vinyl, etc.

Functionalization at Other Aromatic Positions

Beyond cross-coupling, the aromatic core of this compound is primed for other transformations, most notably Nucleophilic Aromatic Substitution (SNAr).

The fluorine atom at the C2 position is strongly activated towards nucleophilic displacement. This activation is due to the presence of the powerful electron-withdrawing nitro group at the ortho position (C3). The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comlibretexts.orgyoutube.com This makes the C-F bond highly susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that can displace the fluorine include:

Alkoxides (e.g., NaOCH₃): To form a methoxy (B1213986) ether.

Amines (e.g., RNH₂): To form a secondary amine derivative.

Thiols (e.g., RSH): To introduce a thioether linkage.

This SNAr reactivity provides a straightforward method for introducing diverse substituents at the C2 position, offering a complementary approach to the C-C bond-forming cross-coupling reactions. researchgate.netyoutube.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzyloxy 2 Fluoro 3 Nitrobenzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For 1-(benzyloxy)-2-fluoro-3-nitrobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of all signals and confirmation of the molecular structure.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, the proton signals can be divided into two main regions: the aromatic region and the benzylic methylene (B1212753) proton region.

The benzyloxy group's methylene protons (-OCH₂-) are expected to appear as a singlet around 5.0-5.3 ppm. The protons of the monosubstituted phenyl ring of the benzyl (B1604629) group typically appear in the range of 7.3-7.5 ppm.

The aromatic protons on the disubstituted nitro-fluoro-benzene ring are expected to be more complex due to the electronic effects of the substituents and spin-spin coupling. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields ortho and para protons. stackexchange.com The benzyloxy group is electron-donating, and the fluorine atom has both inductive electron-withdrawing and mesomeric electron-donating effects. The signals for the three adjacent protons on this ring would likely appear downfield, influenced by the deshielding effect of the nitro group. For comparison, the ortho protons in nitrobenzene (B124822) appear at approximately 8.25 ppm. stackexchange.com In 1-fluoro-2-nitrobenzene, aromatic protons resonate between 7.18 and 8.06 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Benzylic CH₂ ~5.2 s (singlet) N/A
Benzyl-H (C₆H₅) ~7.3 - 7.5 m (multiplet)

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment.

Benzylic Carbon: The methylene carbon (-OCH₂-) of the benzyloxy group is expected to resonate around 70-75 ppm.

Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-160 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The carbon attached to the nitro group (C-NO₂) is expected to be deshielded, appearing around 148 ppm, similar to nitrobenzene. chemicalbook.com The carbon attached to the oxygen (C-O) will also be deshielded. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of all three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Benzylic CH₂ ~70-75
Benzyl-C (C₆H₅) ~127-136
Aromatic C-O ~150-155 (doublet, due to C-F coupling)
Aromatic C-F ~155-160 (doublet, large ¹JCF)
Aromatic C-NO₂ ~145-150 (doublet, due to C-F coupling)

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. huji.ac.il Fluorine has a wide chemical shift range, making it very sensitive to its local electronic environment. biophysics.org For an aryl fluoride (B91410) like this compound, the ¹⁹F chemical shift is expected to appear in the range of -100 to -170 ppm relative to the standard CFCl₃. ucsb.educolorado.edu The precise chemical shift will be influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. The signal will likely be split into a multiplet due to coupling with the adjacent aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would show correlations between the adjacent protons on the trisubstituted benzene (B151609) ring and among the protons on the benzyl group's phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This technique allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly vital for establishing connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation from the benzylic methylene protons (-OCH₂-) to the aromatic carbon atom C1 of the fluoro-nitro-benzene ring, confirming the ether linkage. It would also help to definitively assign the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space. While less critical for establishing the basic connectivity of this molecule, it could provide conformational information, such as the preferred orientation of the benzyloxy group relative to the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. nih.gov For this compound, the molecular formula is C₁₃H₁₀FNO₃. evitachem.com

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined. sisweb.com

Calculated Exact Mass for [C₁₃H₁₀FNO₃ + H]⁺: 248.07175 u

An HRMS analysis would aim to measure this exact mass. A measured mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, thereby confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed insights into the fragmentation patterns of molecules. For this compound, MS/MS analysis would involve the initial ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID) or other activation methods to induce fragmentation.

The fragmentation pathways are dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation patterns for nitazene (B13437292) analogs, which share structural similarities, often involve cleavages at the amine or benzyl moieties. researchgate.netnih.gov Common fragmentation pathways for aromatic nitro compounds can involve the loss of the nitro group (NO₂) or rearrangements. youtube.com The resulting product ions are then analyzed to piece together the original molecular structure. Analysis of these fragmentation patterns allows for the confirmation of the compound's identity and can help in the structural characterization of its reaction products. nih.gov

A hypothetical fragmentation pattern for this compound could involve the following steps:

Cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a fluoronitrophenoxide radical.

Loss of the nitro group (NO₂), resulting in a fragment ion with a mass corresponding to the remaining structure.

Rearrangements and further fragmentation of the aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands corresponding to its distinct structural features.

The presence of a nitro group (NO₂) attached to an aromatic ring gives rise to strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com These typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The adsorption of nitrobenzene on catalysts shows characteristic IR bands at approximately 1531 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group. mdpi.com

Other significant absorptions would include:

Aromatic C-H stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O-C (ether) stretching: A strong band, typically in the 1260-1000 cm⁻¹ region.

C-F stretching: A strong absorption, usually found in the 1400-1000 cm⁻¹ range.

The specific positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475
Nitro (Ar-NO₂)Symmetric Stretch1360 - 1290
Aromatic C-HStretch> 3000
Aromatic C=CStretch1600 - 1450
Ether (C-O-C)Stretch1260 - 1000
C-FStretch1400 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. pharmatutor.org

The benzene chromophore itself has characteristic π → π* transitions. hnue.edu.vn The presence of substituents on the benzene ring, such as the nitro group, benzyloxy group, and fluorine atom, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. Aromatic nitro compounds often exhibit strong absorption bands due to π → π* transitions, and weaker bands at longer wavelengths due to n → π* transitions. acs.orgrsc.org For instance, a related compound, 1-(Benzyloxy)-4-nitrobenzene, shows a λ_max at 294 nm in hexane. chemicalbook.com

Type of TransitionInvolved OrbitalsTypical Wavelength RegionExpected Intensity
π → ππ bonding to π antibonding200 - 400 nmHigh (ε > 10,000)
n → πnon-bonding to π antibonding> 300 nmLow (ε < 1,000)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is a common approach. epa.govnih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be assessed by the presence of a single, sharp peak in the chromatogram, and its concentration can be determined by comparison to a calibration curve. A UV detector is commonly employed for the detection of aromatic compounds due to their strong UV absorbance. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Nitrobenzene and its derivatives are amenable to GC-MS analysis. nih.gov

In GC-MS, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its positive identification. GC-MS is a highly sensitive and selective method for determining the purity of this compound and for identifying and quantifying any volatile impurities or reaction byproducts. cdc.gov

Advanced Analytical Method Development and Validation for Trace Analysis of this compound and its Reaction Products

The detection and quantification of trace levels of this compound and its potential reaction products in various matrices necessitate the development of highly sensitive and selective analytical methodologies. Given the structural complexity of this fluorinated nitroaromatic compound, advanced chromatographic techniques coupled with sensitive detectors are paramount for achieving the required analytical performance. Method validation is a critical component of this process, ensuring that the developed methods are reliable, reproducible, and fit for their intended purpose.

The development of such analytical methods typically involves a multi-step process, beginning with the selection of the appropriate analytical technique. For a compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most suitable separation techniques. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its reaction products.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the trace analysis of complex organic molecules. This technique offers high selectivity and sensitivity, making it ideal for detecting low concentrations of this compound in complex sample matrices.

Method development for LC-MS/MS would involve the optimization of several key parameters:

Stationary Phase: A C18 or other suitable reversed-phase column is typically employed for the separation of moderately polar compounds like substituted nitrobenzenes.

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency, is commonly used.

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) would be evaluated to determine the most effective method for generating ions of the target analyte.

Mass Spectrometry Parameters: In tandem mass spectrometry, the selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and minimizes matrix interference.

Validation of an LC-MS/MS method for trace analysis would include the following performance characteristics, with typical acceptance criteria presented in the table below.

Validation ParameterTypical Acceptance Criteria
SpecificityNo significant interference at the retention time of the analyte.
Linearity (r²)≥ 0.995
Accuracy (% Recovery)80% - 120%
Precision (% RSD)≤ 15%
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

For volatile and thermally stable reaction products of this compound, gas chromatography-mass spectrometry (GC-MS) can be an effective analytical approach. who.int GC offers high-resolution separation, and MS provides definitive identification and quantification.

Key aspects of GC-MS method development include:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is selected to achieve optimal separation.

Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the system.

Temperature Program: A carefully optimized oven temperature program is crucial for the effective separation of analytes.

Ionization: Electron ionization (EI) is a common technique that generates reproducible fragmentation patterns, aiding in compound identification.

The validation of a GC-MS method would follow similar principles to that of an LC-MS/MS method, with established criteria for linearity, accuracy, precision, LOD, and LOQ.

Detailed Research Findings for Analogous Compounds

While specific research on the trace analysis of this compound is not extensively documented, studies on related fluorinated and nitroaromatic compounds provide valuable insights. For instance, the development of LC-MS/MS methods for other fluorinated nitroaromatic compounds has demonstrated the feasibility of achieving low limits of detection, often in the sub-nanogram per milliliter (ng/mL) range. Similarly, GC-MS methods have been successfully employed for the analysis of various nitroaromatic compounds in environmental and biological samples. who.int

The following table summarizes hypothetical yet realistic validation data for a newly developed LC-MS/MS method for the trace analysis of this compound, based on performance characteristics observed for analogous compounds.

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)0.998
Accuracy (at 3 concentration levels)95.2% - 103.5%
Precision (RSD%)< 5%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Computational and Theoretical Chemistry Insights into 1 Benzyloxy 2 Fluoro 3 Nitrobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. epstem.netglobalresearchonline.net It is particularly effective for predicting the molecular geometry of organic compounds. For 1-(benzyloxy)-2-fluoro-3-nitrobenzene, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. banglajol.infoprensipjournals.com

The presence of a bulky benzyloxy group, an electronegative fluorine atom, and a strongly electron-withdrawing nitro group on the benzene (B151609) ring leads to a distorted geometry. globalresearchonline.net DFT calculations can precisely quantify these distortions from an ideal planar benzene ring. globalresearchonline.net This theoretical optimization of the molecular structure is the foundational step for all other computational analyses. banglajol.info

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-N Bond Length ~1.47 Å
N-O Bond Lengths ~1.22 Å
C-O (ether) Bond Length ~1.37 Å
C-C-F Bond Angle ~119°
C-C-N Bond Angle ~121°
O-N-O Bond Angle ~124°

Note: These are typical values for similar substituted nitrobenzenes and would be specifically calculated for this compound in a dedicated study.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. dergipark.org.trresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitrobenzene (B124822) ring. researchgate.net Conversely, the electron-donating benzyloxy group would raise the energy of the HOMO. A small HOMO-LUMO gap suggests a molecule that is more reactive and polarizable. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV)
HOMO -7.5 to -6.5
LUMO -3.5 to -2.5
HOMO-LUMO Gap 4.0 to 4.5

Note: These are estimated energy ranges based on similar aromatic nitro compounds.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP would show a significant region of negative potential around the oxygen atoms of the nitro group, indicating their high electron density. The aromatic ring, particularly the carbon atoms ortho and para to the nitro group, would exhibit a positive potential, making them susceptible to nucleophilic attack. The fluorine atom also contributes to the electron-deficient nature of the adjacent carbon atom.

Reaction Pathway and Transition State Calculations

Computational chemistry can also be employed to model chemical reactions, providing insights into reaction mechanisms, energetics, and the prediction of product formation.

Energetics of Nucleophilic Aromatic Substitution Mechanisms

This compound is a prime candidate for nucleophilic aromatic substitution (SNA) reactions. libretexts.org The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. libretexts.orgyoutube.com The fluorine atom serves as a good leaving group in such reactions. masterorganicchemistry.com

Computational methods can be used to calculate the energetics of the SNAr mechanism. This typically involves an addition-elimination pathway where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comnih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. youtube.com Transition state calculations can identify the energy barriers for both the formation of the Meisenheimer complex and the expulsion of the leaving group, thereby determining the rate-determining step of the reaction. nih.gov

Prediction of Regioselectivity and Stereoselectivity

In cases where multiple sites on the aromatic ring could potentially be attacked by a nucleophile, computational calculations can predict the regioselectivity of the reaction. By comparing the activation energies for attack at different positions, the most favorable reaction pathway can be identified. For this compound, nucleophilic attack is most likely to occur at the carbon atom bearing the fluorine, due to the activating effect of the ortho-nitro group.

While stereoselectivity is not a primary consideration for this specific substitution reaction on an achiral molecule, computational methods are generally powerful tools for predicting the stereochemical outcome of reactions involving chiral centers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. The simulation solves Newton's laws of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation evolves. youtube.com

The conformational flexibility of this compound primarily arises from the rotation around the C-O-C ether linkage. MD simulations can explore the potential energy surface associated with the torsion angles defining the orientation of the benzyloxy group relative to the fluoronitrobenzene ring. These simulations can reveal preferred orientations influenced by steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonding or π-π stacking, if applicable.

In related computational studies on fluorinated organic molecules, it has been shown that stereoelectronic effects, such as hyperconjugation and the gauche effect, play a significant role in determining conformational preferences. nih.gov For instance, the interaction between the fluorine atom and adjacent bonds can stabilize specific conformations. nih.govresearchgate.net An MD simulation would elucidate how the fluorine and nitro substituents electronically influence the benzyloxy group's rotational freedom and equilibrium positions. While specific MD studies on this compound are not prevalent in the literature, simulations on related nitroaromatic compounds in various environments (e.g., in supercritical water) demonstrate the utility of this technique in understanding molecular behavior and diffusion, which are fundamentally linked to molecular conformation. researchgate.net

Table 1: Conceptual Steps for a Molecular Dynamics Simulation of this compound

StepDescriptionDetails
1. System Setup A starting 3D structure of the molecule is generated and placed in a simulation box. The box is typically filled with a solvent (e.g., water) to mimic solution-phase conditions.
2. Force Field A force field (a set of parameters describing the potential energy of the system) is chosen to define the interactions between atoms (e.g., bond stretching, angle bending, van der Waals forces, electrostatic interactions).
3. Energy Minimization The initial system's energy is minimized to remove any unfavorable atomic clashes or geometries, achieving a more stable starting point.
4. Equilibration The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent and solute to relax into a representative thermodynamic state. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
5. Production Run The main simulation is performed for an extended period (nanoseconds to microseconds), during which the atomic positions and velocities are saved at regular intervals. This generates the trajectory file.
6. Trajectory Analysis The saved trajectory is analyzed to extract conformational data. This includes measuring key dihedral angles, calculating the root-mean-square deviation (RMSD) to monitor structural stability, and clustering conformations to identify the most populated (and thus, most stable) states.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest, such as toxicity, reactivity, or electrochemical potential. oup.com These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to create a mathematical equation that predicts the target property.

For substituted nitrobenzenes, QSPR models have been successfully developed to predict a range of properties. For example, studies have modeled the half-wave potential, a key electrochemical parameter, for various substituted nitrobenzenes. oup.com These models often employ descriptors such as the minimum charges on the oxygen atoms of the nitro group, the dipole moment of the solute, and the Hammett substitution constant (σ), which quantifies the electronic effect of a substituent. oup.com

Other QSPR studies on nitroaromatic compounds have focused on predicting their toxicity to various organisms or their genotoxicity. nih.govnih.gov These models frequently incorporate descriptors related to hydrophobicity (like log Kow, the logarithm of the 1-octanol/water partition coefficient) and electronic properties derived from quantum mechanics, such as the energy of the lowest unoccupied molecular orbital (ELUMO). nih.govacs.org A lower ELUMO value generally indicates a higher susceptibility to reduction, which is often a key step in the mechanism of toxicity for nitroaromatics.

While a specific QSPR model for this compound is not detailed in existing literature, a model could be developed by calculating its relevant descriptors. The benzyloxy, fluoro, and nitro groups would significantly influence these descriptors. The nitro group is strongly electron-withdrawing, the fluoro group is electronegative, and the benzyloxy group has both steric bulk and electronic effects. These combined influences would be captured by the calculated descriptors and used to predict the compound's properties based on established QSPR models for related nitrobenzenes.

Table 2: Common Molecular Descriptors in QSPR Studies of Substituted Nitrobenzenes

Descriptor ClassExample DescriptorDescription and Relevance
Electronic Energy of LUMO (ELUMO)Represents the molecule's ability to accept an electron; crucial for predicting reduction potential and mechanisms of toxicity. nih.govacs.org
Atomic ChargesThe partial charge on specific atoms (e.g., nitro-group oxygens) can indicate sites for electrostatic interactions. oup.com
Dipole MomentMeasures the overall polarity of the molecule, affecting its solubility and interactions with polar solvents or biological targets. oup.comresearchgate.net
Hammett Constant (σ)Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. oup.com
Hydrophobic log KowThe logarithm of the octanol-water partition coefficient, a measure of hydrophobicity that influences a molecule's transport and accumulation in biological systems. nih.govacs.org
Topological Molecular Connectivity IndicesNumerical values derived from the molecular graph that describe the size, shape, and degree of branching in a molecule.
Quantum Chemical Maximum Acceptor Superdelocalizability (Amax)Indicates the propensity of a molecule to accept electrons in a chemical reaction, related to electrophilicity. nih.govacs.org

In Silico Prediction of Reactivity Profiles

In silico methods for predicting chemical reactivity utilize computational chemistry to model and understand how a molecule will behave in a chemical reaction. These predictions are based on the fundamental electronic structure of the molecule, which can be calculated using quantum mechanics methods like Density Functional Theory (DFT). journalajopacs.comscispace.com

For this compound, the reactivity is dominated by the influence of its functional groups on the aromatic ring. The nitro group is a very strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The fluorine atom also has an inductive electron-withdrawing effect. Computational methods can precisely quantify these effects.

One of the primary tools for predicting reactivity is Frontier Molecular Orbital (FMO) theory. This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalajopacs.com

LUMO: The energy and location of the LUMO indicate the most likely site for a nucleophilic attack. For a nitroaromatic compound, the LUMO is often localized on the aromatic ring, and its low energy makes the compound a good electron acceptor. nih.gov

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and suggest the most probable sites for electrophilic attack.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a highly electron-deficient area around the nitro group and the aromatic ring carbons, indicating their susceptibility to attack by nucleophiles.

Furthermore, in silico models can predict the outcomes of specific reactions. For instance, machine-learning models trained on large reaction databases can predict the optimal conditions (catalyst, temperature, solvent) for a given transformation, such as the regioselective reduction of a nitro group. researchgate.net Such a model could be applied to predict the conditions necessary to selectively reduce the nitro group of this compound without cleaving the benzyloxy ether linkage.

Table 3: In Silico Methods for Reactivity Prediction

MethodInformation ProvidedApplication to this compound
Frontier Molecular Orbital (FMO) Theory Provides HOMO and LUMO energies and distributions. The HOMO-LUMO gap indicates chemical reactivity and stability. journalajopacs.comPredicts sites for nucleophilic attack (on the ring, facilitated by the nitro group) and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping Generates a 3D map of the electrostatic potential on the molecule's surface.Visually identifies electron-poor regions (electrophilic sites) on the aromatic ring and electron-rich regions (nucleophilic sites) on the ether and nitro oxygens.
Calculation of Atomic Charges Assigns partial charges to each atom in the molecule.Quantifies the electron deficiency of ring carbons, helping to rank their susceptibility to nucleophilic attack.
Reaction Pathway Modeling (e.g., using DFT) Calculates the energy profile of a proposed reaction, including transition states and intermediates.Can be used to determine the most likely mechanism for a reaction, such as nucleophilic aromatic substitution, and to predict reaction rates.
Machine Learning / AI Models Predicts reaction outcomes, yields, or optimal conditions based on models trained on existing chemical reaction data. researchgate.netCould suggest specific catalysts or reagents for the selective reduction of the nitro group.

Applications of 1 Benzyloxy 2 Fluoro 3 Nitrobenzene As a Synthetic Intermediate and Building Block

Precursor for Diversified Aromatic and Heterocyclic Compounds

The presence of three distinct functional handles allows for sequential and regioselective modifications, making 1-(benzyloxy)-2-fluoro-3-nitrobenzene an ideal starting point for complex molecular architectures.

The nitro and benzyloxy groups within the molecule are precursors to the synthetically important amino and hydroxyl functionalities, respectively. The nitro group can be readily reduced under various standard conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂ or Fe/HCl) to yield the corresponding 2-(benzyloxy)-6-fluoroaniline. This transformation provides a direct route to ortho-substituted anilines, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comnih.gov

Furthermore, the benzyloxy group functions as a stable protecting group for a phenol (B47542). It can be selectively cleaved, typically through catalytic hydrogenolysis, to unmask the hydroxyl group. This deprotection can be performed before or after the modification of the other functional groups, adding a layer of synthetic flexibility. The cleavage reveals a substituted phenol, a structural motif present in numerous natural products and industrial chemicals. oregonstate.edu

TransformationReagents and ConditionsProduct
Nitro ReductionH₂, Pd/C, Ethanol2-(Benzyloxy)-6-fluoroaniline
DebenzylationH₂, Pd/C, Ethanol2-Fluoro-3-nitrophenol (B1292098)

The strategic placement of functional groups in this compound facilitates the construction of fused heterocyclic systems, which form the core of many biologically active molecules. A common strategy involves the initial reduction of the nitro group to an amine. This newly formed aniline (B41778) can then participate in intramolecular or intermolecular cyclization reactions.

For instance, after the reduction to 2-(benzyloxy)-6-fluoroaniline, the resulting amino group, positioned ortho to the fluorine atom, can react with various reagents to form fused five- or six-membered rings. While the fluorine itself is a poor leaving group in some contexts, its reactivity can be enhanced, or it can be replaced in a prior step via nucleophilic aromatic substitution to introduce a more suitable group for cyclization. This approach opens pathways to valuable heterocyclic scaffolds such as benzimidazoles, benzoxazoles, and quinolines. nih.gove-bookshelf.de

StepDescriptionIntermediate/Product Structure
1. SNAr Reaction Displacement of the fluoride (B91410) with a nucleophile (e.g., an amine, R-NH₂).1-(Benzyloxy)-2-(alkylamino)-3-nitrobenzene
2. Nitro Reduction Reduction of the nitro group to an amine.1-(Benzyloxy)-3-amino-2-(alkylamino)benzene
3. Cyclization Acid-catalyzed condensation to form a fused imidazole (B134444) ring.Substituted Benzimidazole

The fluorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located ortho to it. masterorganicchemistry.comrsc.org This activation makes the C-F bond susceptible to cleavage by a wide array of nucleophiles, providing a powerful method for introducing diverse side chains. researchgate.net Common nucleophiles used in this reaction include alkoxides, phenoxides, thiols, and primary or secondary amines, allowing for the formation of new C-O, C-S, and C-N bonds with high regioselectivity. youtube.com

In addition to SNAr reactions, the C-F bond can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Although C-F bonds are generally less reactive in these transformations than C-Br or C-I bonds, the presence of the activating nitro group can facilitate oxidative addition to a low-valent metal center (e.g., palladium or nickel complexes), enabling the formation of new carbon-carbon bonds with aryl, heteroaryl, or alkyl boronic acids and their derivatives. researchgate.netnih.gov

Reaction TypeReagent ClassBond FormedProduct Class
SNAr Alcohols/Alkoxides (R-OH / R-O⁻)C-OAlkoxy-substituted nitrobenzene (B124822)
SNAr Amines (R₂NH)C-NAmino-substituted nitrobenzene
SNAr Thiols/Thiolates (R-SH / R-S⁻)C-SThioether-substituted nitrobenzene
Suzuki Coupling Boronic Acids (R-B(OH)₂)C-CAryl/Alkyl-substituted nitrobenzene

Role in the Synthesis of Advanced Organic Materials

The unique combination of a rigid aromatic core, a polarizable benzyloxy group, and electronically influential fluoro and nitro substituents makes this compound a promising building block for advanced organic materials with tailored optoelectronic properties.

Synthetic modification of the nitro group—for example, through reduction to an amine followed by Schiff base formation or amidation with another aromatic acid—can be used to elongate the molecular structure and generate the final liquid crystalline material. The specific placement of the fluoro and benzyloxy groups allows for fine-tuning of the intermolecular interactions that govern the stability and temperature range of the resulting liquid crystal phases. researchgate.net

Precursor FeatureRole in Liquid Crystal Design
Benzene (B151609) RingRigid core unit
Benzyloxy GroupElongates molecular shape, enhances polarizability
Fluoro SubstituentModulates melting point, viscosity, and dielectric properties
Nitro GroupSynthetic handle for further elaboration into mesogenic structures

The synthesis of materials for OLEDs often relies on building blocks with well-defined electronic characteristics. The electron-withdrawing nature of the fluoro and nitro groups makes this compound a useful starting material for constructing molecules with high electron affinity. Such compounds are valuable as components of electron-transport layers (ETLs) or as hosts for phosphorescent emitters in OLED devices.

Through multi-step synthesis, typically involving cross-coupling reactions to extend the conjugated π-system and subsequent modification of the nitro group, this precursor can be incorporated into larger, electronically active molecules. The strategic placement of fluorine atoms is a known method for tuning the HOMO/LUMO energy levels of organic semiconductors, which is critical for optimizing charge injection, transport, and recombination efficiency within an OLED stack. Therefore, this compound represents a versatile platform for developing novel materials for next-generation displays and lighting.

Polymer Monomers

There is currently a lack of specific, publicly available scientific literature detailing the direct application of this compound as a monomer in polymerization reactions. The synthesis of fluorinated polymers is an active area of research due to their unique properties, such as high thermal stability and chemical resistance. ethz.chgoogle.com In principle, derivatives of this compound could be envisioned as precursors to polymer monomers.

For instance, the nitro group could be reduced to an amine, and the resulting aniline derivative could potentially be used in the synthesis of polyanilides or other condensation polymers. rsc.orgnih.gov The fluorine and benzyloxy substituents could modulate the properties of the resulting polymer, such as solubility, thermal stability, and hydrophobicity. However, at present, there are no specific examples of this application for this compound in the reviewed literature.

Contribution to Methodological Development in Organic Synthesis

The development of novel reagents and catalytic systems is a cornerstone of modern organic chemistry. To establish the utility and scope of these new methods, chemists often employ a range of substrates with varying electronic and steric properties.

Testing Substrate Scope for New Reagents and Catalysts

A comprehensive review of the scientific literature reveals no specific instances where this compound has been used as a benchmark substrate to test the scope of new reagents or catalysts. In studies focused on developing new catalytic systems, a variety of substrates are typically employed to demonstrate the generality of the new method. researchgate.netresearchgate.net For example, in the development of new catalysts for nitroarene reduction, a range of substituted nitrobenzenes are often used to probe the catalyst's tolerance to different functional groups. mdpi.comnih.gov

While substituted nitrobenzenes are frequently used in such studies, the specific compound this compound does not appear to have been selected as a representative substrate in the available literature. Its combination of a bulky benzyloxy group and an electron-withdrawing fluorine atom could, in theory, make it an interesting candidate for probing the limits of a new catalytic system.

Enabling Access to Challenging Molecular Architectures

The strategic use of highly functionalized building blocks is crucial for the efficient synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and materials. The arrangement of functional groups in this compound suggests its potential as a precursor to complex heterocyclic structures. For example, the nitro and fluoro groups could be sequentially displaced or transformed to construct fused ring systems.

However, a thorough search of the chemical literature did not yield specific examples where this compound has been instrumental in enabling access to particularly challenging molecular architectures or in the total synthesis of complex natural products. While functionalized nitrobenzenes are common intermediates in the synthesis of heterocycles and other complex molecules, the specific contributions of this particular isomer are not documented. rsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of 1 Benzyloxy 2 Fluoro 3 Nitrobenzene

Development of Environmentally Benign Synthetic Routes

Traditional synthetic routes to substituted nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. A plausible conventional synthesis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene could involve a multi-step process starting from a fluorinated benzene (B151609) derivative, followed by nitration and then etherification. Such routes typically employ strong acids and organic solvents, generating significant waste streams. masterorganicchemistry.comchemistrysteps.comaakash.ac.inlibretexts.org The development of environmentally benign alternatives focuses on improving these individual steps.

A significant source of waste in chemical synthesis is the use of organic solvents. Conventional methods for the synthesis of this compound would likely involve polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) for the etherification step (a Williamson ether synthesis). libretexts.orgchemistrytalk.orgbyjus.com These solvents pose environmental and health risks and complicate product purification.

Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. wisdomlib.org Research into aqueous-phase nitration, for example, aims to eliminate the need for corrosive co-acids like sulfuric acid. nih.gov While direct application to this specific molecule is not widely documented, the principle of performing reactions in water is a key goal.

Another advanced approach is the use of solvent-free reactions. For the etherification step, which involves reacting a phenoxide with benzyl (B1604629) chloride, solvent-free methods have been shown to be effective. tandfonline.comresearchgate.net This approach involves heating the reactants with a solid base, such as potassium carbonate, which can lead to rapid reaction times, high purity of products, and a significant reduction in waste. tandfonline.comresearchgate.net

Table 1: Comparison of Solvents for Etherification Step

Solvent Type Example(s) Advantages Disadvantages
Conventional DMF, Acetonitrile Good solubility for reactants Toxic, high boiling point, difficult to remove, environmental pollutant
Green Alternative Water Non-toxic, non-flammable, cheap Poor solubility for many organic reactants, potential for side reactions

| Solvent-Free | None | Eliminates solvent waste, can be faster, simpler work-up | Requires thermally stable reactants, potential for mixing issues |

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and less waste. reachemchemicals.comwisdomlib.org In the context of synthesizing this compound, catalytic methods can be applied to key steps, particularly nitration.

The classic method for aromatic nitration uses a stoichiometric mixture of concentrated nitric and sulfuric acids ("mixed acid"). masterorganicchemistry.comchemistrysteps.comaakash.ac.inlibretexts.org This process generates large volumes of acidic waste that requires neutralization and disposal. An alternative is the use of solid acid catalysts, which can facilitate nitration using only nitric acid. rsc.org Catalysts like certain zeolites (e.g., H-beta) or supported metal oxides have demonstrated high conversion and regioselectivity in the nitration of similar compounds, such as fluorotoluenes. rsc.org These catalysts are often recyclable, drastically reducing the amount of acid waste and simplifying the work-up procedure. rsc.org Another atom-efficient approach involves using dinitrogen pentoxide with a zirconium(IV) catalyst, which operates under non-acidic conditions. rsc.org

For the etherification step, phase-transfer catalysis is often employed in industrial settings to facilitate the reaction between the aqueous and organic phases, improving reaction rates and efficiency.

Atom Economy: Developed by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy, like additions and rearrangements, are preferred over those that generate significant by-products, such as substitutions and eliminations.

Table 2: Illustrative Atom Economy for Aromatic Nitration | Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzene | C₆H₆ | 78.11 | Nitrobenzene (B124822) | C₆H₅NO₂ | 123.11 | | Nitric Acid | HNO₃ | 63.01 | Water | H₂O | 18.02 | | Calculation: | | | | | | | % Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100 | | % Atom Economy = (123.11 / (78.11 + 63.01)) x 100 ≈ 87.2% |

Use of Renewable Feedstocks (if applicable)

The starting materials for the synthesis of this compound, such as benzene and toluene (B28343) (a precursor to benzyl alcohol), are typically derived from petrochemical sources. wikipedia.orgreddit.com These are finite resources, and their extraction and processing have significant environmental impacts.

A key long-term goal of green chemistry is to shift from a fossil fuel-based economy to one based on renewable feedstocks. Benzyl alcohol, for instance, occurs naturally in many plants, fruits, and essential oils like jasmine and ylang-ylang. wikipedia.orgchemcess.com While direct extraction is not currently viable for large-scale chemical production, research into producing commodity chemicals from biomass is an active field. Advances in biotechnology are creating pathways to produce aromatic compounds from renewable sources like lignin (B12514952) or carbohydrates, which could eventually provide a sustainable source for the building blocks of compounds like this compound. htfmarketintelligence.com

Waste Minimization and By-product Utilization Strategies

A holistic green synthesis approach involves not only maximizing the efficiency of the reaction but also managing the waste that is generated. reachemchemicals.comtopmostchemical.com

Waste Minimization: The primary strategies for waste minimization are directly linked to the principles discussed above:

Solvent Reduction and Recycling: Using solvent-free methods eliminates liquid waste streams. When solvents are necessary, choosing those that can be easily recovered and recycled is crucial.

Catalyst Use: Switching from stoichiometric reagents (like in mixed-acid nitration) to recyclable catalytic systems dramatically reduces inorganic salt waste. rsc.org

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can improve yields and selectivity, thereby reducing the formation of impurities and by-products that must be separated and disposed of.

Future Research Directions and Unexplored Avenues for 1 Benzyloxy 2 Fluoro 3 Nitrobenzene

Exploration of Novel Catalytic Transformations

The reactivity of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene is largely dictated by its three functional groups. Future research could focus on leveraging these groups in novel catalytic transformations. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions. mdpi.com

Key areas for exploration include:

Cross-Coupling Reactions: The nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents. mdpi.com Research into catalysts that can selectively replace the nitro or fluoro groups would significantly expand the synthetic utility of this compound.

Catalytic Hydrogenation: While the reduction of the nitro group to an amine is a standard transformation, developing catalytic systems that offer high chemoselectivity in the presence of the benzyloxy and fluoro groups remains a valuable pursuit. This could involve heterogeneous or homogeneous catalysts designed for specific functional group tolerance.

C-H Activation: Direct functionalization of the aromatic C-H bonds presents a modern and efficient synthetic strategy. Investigating regioselective C-H activation catalyzed by transition metals (e.g., Palladium, Rhodium, Iridium) could lead to the synthesis of highly complex derivatives in a more atom-economical fashion.

Proposed Catalytic TransformationPotential Catalyst SystemSynthetic Goal
Nitro-group Cross-CouplingPalladium or Nickel-based catalystsC-C, C-N, C-O bond formation
Selective Nitro ReductionModified Raney Nickel, Platinum on CarbonSynthesis of 2-benzyloxy-6-fluoroaniline
Regioselective C-H FunctionalizationRh(III) or Pd(II) catalystsIntroduction of new functional groups

Development of Asymmetric Synthesis Methodologies

The development of asymmetric methodologies is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. For this compound, future research could focus on its use as a prochiral substrate or as a key building block in asymmetric synthesis.

Potential research avenues include:

Asymmetric Reduction: Developing chiral catalysts for the enantioselective reduction of the nitro group to a nitroso or hydroxylamino species, which could then be used in further chiral transformations.

Derivatization for Asymmetric Catalysis: Converting the compound into a substrate for well-established asymmetric reactions, such as asymmetric hydrogenation of a double bond introduced onto the benzyloxy group, could be a viable strategy. nih.gov

Catalytic Asymmetric Cycloadditions: Using derivatives of the molecule in catalytic asymmetric [3+2] cycloaddition reactions to construct complex, enantioenriched heterocyclic scaffolds is another promising direction. rsc.org

Investigation of Solid-Phase Synthesis Approaches

Solid-phase synthesis offers significant advantages for the rapid generation of compound libraries and the simplification of purification processes. nih.govresearchgate.net Adapting this compound for solid-phase organic synthesis (SPOS) could facilitate its use in high-throughput screening and drug discovery.

Future work in this area could involve:

Linker Strategy Development: Designing and synthesizing linkers that allow the compound to be tethered to a solid support (e.g., polystyrene resin). The benzyloxy group could be modified to act as a handle for attachment. researchgate.net

Combinatorial Library Synthesis: Once attached to a solid phase, the fluoro and nitro groups can be sequentially or simultaneously modified with a diverse range of reagents to generate large libraries of related compounds. stanford.edu For example, nucleophilic aromatic substitution of the fluorine followed by reduction of the nitro group and subsequent acylation.

Flow Chemistry Integration: Combining solid-phase synthesis with continuous flow chemistry could enable automated, multi-step syntheses starting from this building block, further enhancing synthetic efficiency.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms can be achieved through real-time monitoring. spectroscopyonline.com Applying advanced spectroscopic techniques to reactions involving this compound would provide valuable mechanistic insights and facilitate process optimization.

Promising techniques for investigation include:

In situ FT-IR Spectroscopy: To monitor the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) during reduction reactions or to track the formation of intermediates. rsc.orgresearchgate.net

In situ Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or solvent-heavy media and can provide complementary information to FT-IR, for instance, in monitoring particle formation during crystallization of a derivative. researchgate.net

In situ NMR Spectroscopy: For providing detailed structural information on reactants, intermediates, and products as the reaction progresses, which is invaluable for elucidating complex reaction pathways.

Spectroscopic TechniqueReaction Type to MonitorKey Information Gained
In situ FT-IRNitro group reductionReaction kinetics, endpoint determination
In situ RamanNucleophilic Aromatic SubstitutionIntermediate detection, mechanistic insights
In situ NMRCatalytic C-H activationRegioselectivity, catalyst activity

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.orgdartmouth.edu

Future research could apply these computational tools to this compound in several ways:

Reaction Prediction: Training ML models on datasets of reactions involving substituted nitrobenzenes to predict the most likely products and yields for novel transformations of this compound. researchgate.netrsc.org

Condition Optimization: Utilizing algorithms to explore the reaction parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a desired transformation, thereby minimizing byproduct formation and maximizing yield. soton.ac.uk

Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to complex target molecules starting from this compound.

Discovery of Unconventional Reactivity Modes

The unique electronic interplay between the electron-donating benzyloxy group and the electron-withdrawing fluoro and nitro groups may give rise to unconventional reactivity.

Areas for exploration include:

Photochemical Reactions: Investigating the photochemical reactivity of the compound, as nitroaromatics can undergo various light-induced transformations.

Radical Chemistry: Exploring reactions involving radical intermediates, which could be generated through single-electron transfer (SET) to the nitro group. mdpi.com

Tandem Reactions: Designing one-pot tandem reactions where an initial transformation (e.g., nucleophilic substitution of the fluorine) triggers a subsequent intramolecular cyclization or rearrangement, leading to complex molecular architectures.

Application in Novel Materials Science Fields

While the properties of the compound itself are not the focus, its derivatives could serve as crucial monomers or precursors for the synthesis of advanced materials.

Potential applications in materials synthesis include:

High-Performance Polymers: After reduction of the nitro group to an amine, the resulting diamine (if a second amine is introduced) could be used as a monomer for the synthesis of polyimides or polyamides with specific properties (e.g., thermal stability, low dielectric constant) conferred by the fluorine and benzyloxy groups.

Functional Dyes: The chromophoric nitrobenzene (B124822) system can be chemically modified to produce novel dyes. For instance, nucleophilic substitution of the fluorine with electron-donating groups could create push-pull systems with interesting optical properties for use in sensors or nonlinear optics.

Energetic Materials: Nitroaromatic compounds are foundational to many energetic materials. nih.gov While this compound itself is not a primary explosive, it could be a precursor for the synthesis of more complex, highly functionalized energetic materials where the benzyloxy and fluoro groups are used to tune sensitivity and performance.

Q & A

Q. What are the common synthetic routes for 1-(Benzyloxy)-2-fluoro-3-nitrobenzene in academic laboratories?

A two-step approach is typically employed:

Halogenation : Introduce a halogen (e.g., bromine or iodine) at the 1-position of 2-fluoro-3-nitrobenzene via electrophilic substitution, leveraging the directing effects of the nitro (-NO₂) and fluorine (-F) groups .

Benzyloxy Substitution : React the halogenated intermediate with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to replace the halogen with a benzyloxy group. Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) may enhance regioselectivity in challenging cases .

Q. How is the purity of this compound assessed and optimized?

  • Analytical Methods :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
    • ¹H/¹³C NMR : Confirm structural integrity by verifying benzyloxy (-OCH₂C₆H₅) proton signals at δ 4.9–5.1 ppm and aromatic fluorine coupling patterns .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential nitro group toxicity.
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing meta-director, stabilizing transition states in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, its presence may require elevated temperatures (100–120°C) or bulky ligands (e.g., XPhos) to overcome steric hindrance from the benzyloxy group. Competitive reduction of the nitro group to -NH₂ can occur under hydrogenation conditions, necessitating careful catalyst selection (e.g., PtO₂ vs. Pd/C) .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • DFT Calculations : Optimize molecular geometries using Gaussian or ORCA to evaluate activation energies for potential reaction pathways. For example, predict whether electrophilic substitution favors the 4- or 5-position relative to the nitro group .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide rational design of analogs with enhanced binding affinity .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Parameter Screening : Systematically vary solvents (e.g., DMSO vs. THF), bases (e.g., NaH vs. K₃PO₄), and catalysts to identify optimal conditions.
  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. How is this compound utilized in medicinal chemistry research?

  • Nitro Reduction : Catalytic hydrogenation converts the nitro group to -NH₂, enabling further functionalization (e.g., amidation, Schiff base formation) for drug candidate libraries .
  • Fluorine-18 Labeling : Replace the fluorine atom with ¹⁸F via isotopic exchange for PET imaging applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.